molecular formula C20H16F3NO3 B3033420 2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide CAS No. 1020251-88-0

2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide

Cat. No.: B3033420
CAS No.: 1020251-88-0
M. Wt: 375.3 g/mol
InChI Key: QQAOUPFDIPIDJL-UHFFFAOYSA-N
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Description

2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with phenyl and trifluoromethyl groups, making it a subject of interest in both synthetic chemistry and applied research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexane-1,3-dione with phenyl isocyanate to form an intermediate, which is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and affect gene expression .

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO3/c21-20(22,23)14-7-4-8-15(11-14)24-19(27)18-16(25)9-13(10-17(18)26)12-5-2-1-3-6-12/h1-8,11,13,18H,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAOUPFDIPIDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(C1=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154554
Record name 2,6-Dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020251-88-0
Record name 2,6-Dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020251-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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